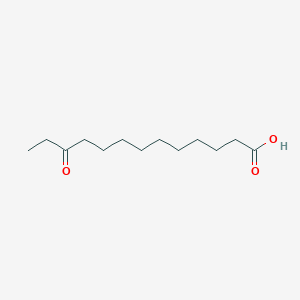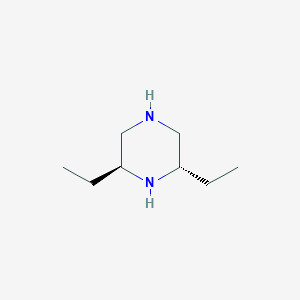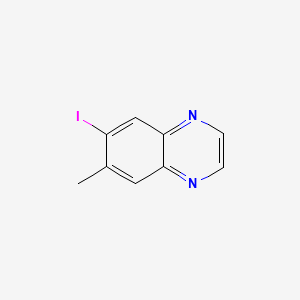
6-iodo-7-methylQuinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methylquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The presence of iodine and methyl groups in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-7-methylquinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by iodination and methylation steps . The reaction conditions often include the use of organic solvents, high temperatures, and catalysts to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-7-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various halogenated, nitrated, and sulfonated quinoxaline derivatives.
Scientific Research Applications
6-Iodo-7-methylquinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-iodo-7-methylquinoxaline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, causing DNA damage and inhibiting replication . Additionally, it may inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but lacking the iodine and methyl groups.
6-Iodoquinoxaline: Similar structure but without the methyl group.
7-Methylquinoxaline: Similar structure but without the iodine group.
Uniqueness: 6-Iodo-7-methylquinoxaline’s unique combination of iodine and methyl groups enhances its chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodo-7-methylquinoxaline |
InChI |
InChI=1S/C9H7IN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 |
InChI Key |
HMAYNMOCXUKHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
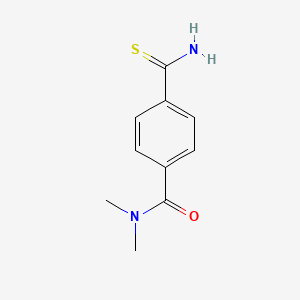
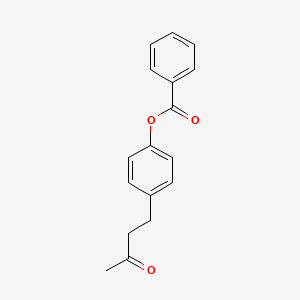

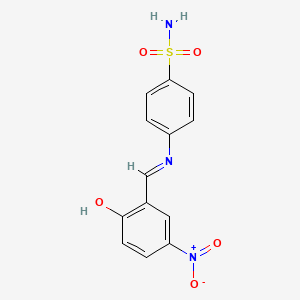
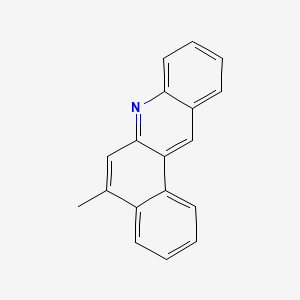

![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
